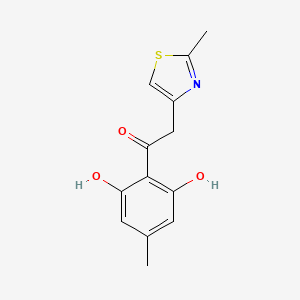
ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate (ethyl 3-DBF-2-carboxylate) is a chemical compound that has been studied for a variety of scientific and medical applications. It is a member of the benzodioxine family, which is a group of compounds that contain a benzene ring with two oxygen atoms attached to it. Ethyl 3-DBF-2-carboxylate has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been used in laboratory experiments to study the effects of various drugs on cells and tissues.
科学的研究の応用
Ethyl 3-DBF-2-carboxylate has been used in a variety of scientific research applications. It has been studied for its anti-inflammatory and anti-oxidant effects in animal models of inflammation and oxidative stress. In addition, it has been used to study the effects of various drugs on cells and tissues in laboratory experiments. It has also been studied for its potential anti-cancer effects in cell culture and animal models.
作用機序
The exact mechanism of action of ethyl 3-DBF-2-carboxylate is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it is thought to have anti-oxidant effects, which may help to reduce oxidative damage to cells and tissues.
Biochemical and Physiological Effects
Ethyl 3-DBF-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been shown to have anti-oxidant effects, which may help to reduce oxidative damage to cells and tissues. It has also been shown to have anti-cancer effects in cell culture and animal models.
実験室実験の利点と制限
Ethyl 3-DBF-2-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. In addition, it has been shown to have a wide range of biological activities, making it a useful tool for studying various biological processes. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic at high concentrations, and it can interact with other compounds in the experiment, which could affect the results.
将来の方向性
There are several possible future directions for research on ethyl 3-DBF-2-carboxylate. One potential direction is to further study its mechanism of action, in order to better understand how it works and to identify potential new applications for it. Another potential direction is to study its effects on different cell types and tissues in order to better understand its potential therapeutic effects. Additionally, further research could be done to develop new synthetic methods for producing ethyl 3-DBF-2-carboxylate, in order to make it more accessible and cost-effective. Finally, further research could be done to study its potential interactions with other drugs, in order to better understand its potential therapeutic effects.
合成法
Ethyl 3-DBF-2-carboxylate can be synthesized in several different ways. One method involves the reaction of ethyl 2-chloro-1-benzofuran-2-carboxylate with 3-aminobenzodioxine in the presence of a base. This reaction produces ethyl 3-DBF-2-carboxylate as the main product. Another method involves the reaction of ethyl 2-chloro-1-benzofuran-2-carboxylate with 3-aminobenzodioxine in the presence of an acid. This reaction produces ethyl 3-DBF-2-carboxylate as the main product, along with several other minor products.
特性
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-2-24-20(23)18-17(13-5-3-4-6-14(13)27-18)21-19(22)12-7-8-15-16(11-12)26-10-9-25-15/h3-8,11H,2,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHLXIYAFOBDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzofuran-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B6523725.png)
![N-{[4-(4-ethoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B6523735.png)
![N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide](/img/structure/B6523742.png)
![N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide](/img/structure/B6523753.png)
![(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6523759.png)

![N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B6523776.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide](/img/structure/B6523784.png)
![3-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]butanamide](/img/structure/B6523787.png)
![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-3,4,5-trimethoxybenzamide](/img/structure/B6523788.png)

![3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523792.png)
![4-({2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6523797.png)
